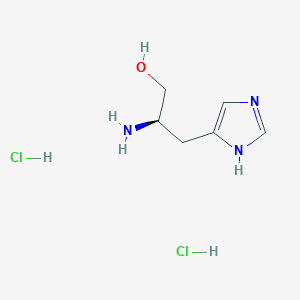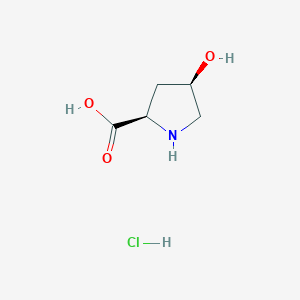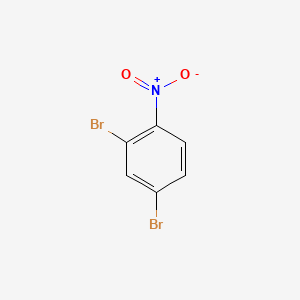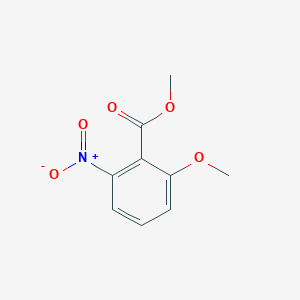
N-Formyl-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl-2-hydroxybenzamide , also known by its IUPAC name 5-formyl-2-hydroxybenzamide , is a chemical compound with the molecular formula C8H7NO3 . It is a solid substance with a molecular weight of approximately 165.15 g/mol . The compound exhibits interesting properties and has been studied for various applications .
Synthesis Analysis
The synthesis of N-Formyl-2-hydroxybenzamide involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products are then purified and characterized using techniques such as IR spectroscopy , 1H NMR , 13C NMR , and elemental analysis .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Catalyst Development
Scientific Field
Catalysis Summary of Application: This compound is used in the development of catalysts for N-formylation reactions, which are crucial in pharmaceutical synthesis. Methods of Application: It is involved in the preparation and characterization of nanocatalysts that facilitate the N-formylation of amines or nitroarenes in eco-friendly media . Results: The use of these catalysts has shown to increase the efficiency and selectivity of the formylation reactions.
Green Chemistry
Scientific Field
Environmental Science Summary of Application: N-Formyl-2-hydroxybenzamide plays a role in green chemistry by providing a less hazardous alternative for formylation reactions. Methods of Application: It is used in conjunction with nanocatalysts in water or ionic liquids to avoid the use of harmful organic solvents . Results: These methods have led to a reduction in the environmental impact of chemical synthesis, aligning with the principles of green chemistry.
Pharmaceutical Intermediates
Scientific Field
Pharmaceutical Chemistry Summary of Application: It serves as a valuable intermediate in the synthesis of pharmaceutically active molecules. Methods of Application: The compound is incorporated into synthetic pathways to produce various drugs, often involving catalytic processes to ensure high specificity . Results: The intermediates derived from N-Formyl-2-hydroxybenzamide have been successfully used to create a range of therapeutic agents.
Carbon Dioxide Utilization
Scientific Field
Sustainable Chemistry Summary of Application: The compound is explored in research for the reductive formylation of CO2, which is a sustainable approach to utilizing this greenhouse gas. Methods of Application: Sodium borohydride and CO2 gas are used in a catalyst-free system to generate formoxy borohydride species, which then participate in N-formylation reactions . Results: This method provides a greener and more economical pathway for the synthesis of formamides, with potential scalability for industrial applications.
Hydroformylation Processes
Scientific Field
Industrial Chemistry Summary of Application: N-Formyl-2-hydroxybenzamide can be a part of hydroformylation processes to produce aldehydes from olefins, which are important in the manufacture of bulk and fine chemicals . Methods of Application: The process typically involves homogeneously catalyzed reactions with cobalt- or rhodium-based catalysts under specific conditions. Results: The hydroformylation process has been optimized over the years to achieve high yields and selectivity for the desired aldehydes.
Anti-Inflammatory Agents
Scientific Field
Pharmacology Summary of Application: A compound derived from Ganoderma, which includes N-Formyl-2-hydroxybenzamide, has been found to have anti-inflammatory properties. Methods of Application: The compound is tested for its ability to limit the inflammatory response through FPR-related signaling pathways . Results: The studies suggest that the Ganoderma-derived compound can effectively reduce inflammation, which could have significant implications for the treatment of various inflammatory diseases .
Nanotechnology
Scientific Field
Nanotechnology Summary of Application: N-Formyl-2-hydroxybenzamide is used in the preparation of nanocatalysts that are applied in various N-formylation reactions. Methods of Application: These nanocatalysts are characterized by their thermal stability, reusability, large specific surface area, and high catalytic performance. They are prepared and utilized in eco-friendly media, including water, polyethylene glycol, and ionic liquids, as well as under solvent-free conditions . Results: The application of these nanocatalysts has led to advancements in the efficiency and selectivity of N-formylation reactions, which are important for pharmacological syntheses and industrial organic chemistry .
Sustainable Chemistry
Scientific Field
Sustainable Chemistry Summary of Application: The compound is involved in sustainable approaches for the N-formylation of aromatic and aliphatic amines using carbon dioxide gas. Methods of Application: A catalyst-free approach using sodium borohydride and CO2 gas is employed, which does not require pressure or specialized reaction assembly. The reductive formylation of CO2 generates formoxy borohydride species in situ . Results: This sustainable method promotes the reductive functionalization of CO2 with amine leading to N-formylation of amines, offering a greener and more economical pathway for the synthesis of formamides .
Chemical Sensors
Scientific Field
Sensor Technology Summary of Application: N-Formyl-2-hydroxybenzamide can be utilized in the design of chemical sensors due to its ability to react with specific analytes. Methods of Application: The compound can be incorporated into sensor matrices where it reacts with the target analyte, leading to a detectable change in the sensor’s properties. Results: Sensors developed with this compound may offer high selectivity and sensitivity for the detection of gases or other chemicals.
Safety And Hazards
Eigenschaften
IUPAC Name |
N-formyl-2-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-9-8(12)6-3-1-2-4-7(6)11/h1-5,11H,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIFQFSQXIJJSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511891 |
Source


|
| Record name | N-Formyl-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-2-hydroxybenzamide | |
CAS RN |
67936-24-7 |
Source


|
| Record name | N-Formyl-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)

![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)
![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)

![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)
